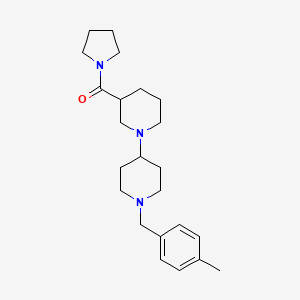
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile, also known as DMAPT, is a small molecule that has been extensively studied for its potential as an anti-cancer agent.
Mechanism of Action
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile inhibits NF-κB activity by targeting the upstream kinase IKKβ, which is responsible for the activation of NF-κB. 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile binds to a specific cysteine residue in IKKβ, leading to its inactivation and subsequent inhibition of NF-κB. This results in the downregulation of anti-apoptotic genes and the upregulation of pro-apoptotic genes, leading to apoptosis of cancer cells.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile has been shown to have anti-cancer activity in a variety of cancer cell lines, including breast, prostate, lung, and leukemia. It has also been shown to sensitize cancer cells to chemotherapy, making it a promising adjuvant therapy. In addition, 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile has been shown to have anti-inflammatory and anti-angiogenic effects, making it a potential therapeutic agent for other diseases such as rheumatoid arthritis and age-related macular degeneration.
Advantages and Limitations for Lab Experiments
One advantage of 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile is its specificity for IKKβ, which reduces the risk of off-target effects. However, 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile is also relatively unstable and can undergo degradation in aqueous solutions, which can affect its activity and potency. In addition, 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile can be toxic at high concentrations, which can limit its use in vivo.
Future Directions
For 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile research include the development of more stable analogs and formulations for in vivo use, as well as the investigation of its potential as a therapeutic agent for other diseases beyond cancer. Additionally, the combination of 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile with other anti-cancer agents and immunotherapies is an area of active research. Finally, the identification of biomarkers that predict response to 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile treatment could improve patient selection and treatment outcomes.
Synthesis Methods
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile can be synthesized through a multistep process involving the reaction of 2-aminobenzimidazole with 2,4-dimethoxy-5-nitrobenzaldehyde, followed by a Knoevenagel condensation reaction with malononitrile. The resulting product is then purified and characterized using various analytical techniques.
Scientific Research Applications
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of nuclear factor-kappaB (NF-κB), a transcription factor that is overexpressed in many cancer cells and is involved in the regulation of cell survival, proliferation, and resistance to chemotherapy. By inhibiting NF-κB activity, 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile can induce apoptosis (programmed cell death) in cancer cells and sensitize them to chemotherapy.
properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c1-25-16-9-17(26-2)15(22(23)24)8-11(16)7-12(10-19)18-20-13-5-3-4-6-14(13)21-18/h3-9H,1-2H3,(H,20,21)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBFSUNULODRQU-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C#N)C2=NC3=CC=CC=C3N2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C(/C#N)\C2=NC3=CC=CC=C3N2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methylbenzyl)thio]-N-phenylacetamide](/img/structure/B5295859.png)
![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)acrylamide](/img/structure/B5295860.png)
![N-((1S*,3S*)-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}cyclopentyl)-2-(1-pyrrolidinyl)acetamide](/img/structure/B5295875.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5295889.png)
![N-methyl-1-[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5295899.png)


![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5295921.png)

![1,3-dimethyl-5-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5295930.png)

![4-[5-(morpholin-4-ylcarbonyl)pyridin-2-yl]-2-(trifluoromethyl)morpholine](/img/structure/B5295951.png)
![1-{2-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-5-(trifluoromethyl)-2(1H)-pyridinone](/img/structure/B5295952.png)
![6-iodo-3-(2-methyl-5-nitrophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5295960.png)